(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide
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Overview
Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety through an acrylamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Acrylamide Bridge: The acrylamide moiety can be introduced via a Michael addition reaction, where an acrylamide derivative reacts with the benzofuran core.
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the acrylamide-benzofuran intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran share the benzofuran core but differ in their substituents.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide contain the benzo[d][1,3]dioxole moiety but have different functional groups attached.
Uniqueness
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and benzo[d][1,3]dioxole moieties linked by an acrylamide bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Overview
The compound features several notable structural components:
- Benzofuran Core : Known for its diverse pharmacological properties.
- Benzo[d][1,3]dioxole Moiety : Often associated with bioactive compounds.
- Acrylamide Functional Group : Implicated in various biological interactions.
The molecular formula is C25H20N2O5 with a molecular weight of approximately 432.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde derivatives.
- Introduction of the Acrylamide Bridge : Achieved via Michael addition reactions.
- Coupling with Benzo[d][1,3]dioxole : Utilizing palladium-catalyzed cross-coupling reactions.
Anticancer Potential
Research into similar compounds suggests that this compound may exhibit anticancer properties. Compounds with benzofuran and benzo[d][1,3]dioxole structures are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
A study examining related benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer research .
Anti-inflammatory Properties
Compounds with similar structural motifs have also shown anti-inflammatory activity. The presence of the acrylamide group may enhance the compound's ability to modulate inflammatory pathways, making it a potential lead for developing anti-inflammatory drugs .
The precise mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that it may interact with specific proteins or enzymes involved in cancer progression or inflammation. Computational studies using quantitative structure-activity relationship (QSAR) modeling could provide insights into its binding affinities and interactions with biological targets .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Benzofuran derivatives | Cytotoxicity against cancer cell lines |
Anti-inflammatory | Acrylamide derivatives | Modulation of inflammatory pathways |
Antimicrobial | Similar benzofuran compounds | Inhibition of bacterial growth |
Conclusion and Future Directions
This compound presents a promising scaffold for drug development due to its structural complexity and potential biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its mode of action.
- In vivo evaluations to assess therapeutic efficacy and safety.
- Optimization of synthetic routes to enhance yield and purity.
Properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOLCVMORYBHT-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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